5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4
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Overview
Description
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the benzene ring, making it useful in various scientific research applications. This compound is particularly valuable in studies involving isotopic labeling, which helps in tracing molecular pathways and understanding reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 typically involves the deuteration of 5-Chloro-6-(1-cyclohexen-1-yl)-benzene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a palladium or platinum catalyst under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to ensure high yields and purity of the deuterated product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclohexyl derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used in studying reaction mechanisms and kinetics through isotopic labeling.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 involves its interaction with molecular targets through isotopic effects. Deuterium substitution can alter the bond strength and reaction rates, providing insights into the molecular pathways and interactions. The compound’s effects are primarily observed in studies involving kinetic isotope effects and mechanistic investigations.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(1-cyclohexen-1-yl)-benzene: The non-deuterated analog.
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d3: A partially deuterated analog.
6-(1-Cyclohexen-1-yl)-benzene-d4: A similar compound without the chlorine atom.
Uniqueness
5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 is unique due to its complete deuteration at specific positions, which provides distinct advantages in isotopic labeling studies. The presence of deuterium enhances the compound’s stability and allows for precise tracking in various research applications.
Properties
IUPAC Name |
1-chloro-2-(cyclohexen-1-yl)-3,4,5,6-tetradeuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2/i4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPNHYXHXWWBK-DOGSKSIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=CCCCC2)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747328 |
Source
|
Record name | 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1336986-06-1 |
Source
|
Record name | 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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